molecular formula C24H16O4 B13778586 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

Cat. No.: B13778586
M. Wt: 368.4 g/mol
InChI Key: VZGYHVYWXYNSNX-UHFFFAOYSA-N
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Description

Significance of Aromatic Dicarboxylic Acids as Building Blocks in Reticular Chemistry

Aromatic dicarboxylic acids are a crucial class of molecular building blocks, often referred to as "linkers" or "struts," in the field of reticular chemistry. rsc.orgnih.gov Their rigid structures and the defined orientation of their carboxylic acid groups allow for the predictable assembly of highly ordered, crystalline frameworks. rsc.orgbeilstein-journals.org The ability to modify the size, shape, and functionality of these linkers provides a powerful tool for tuning the properties of the resulting materials, such as their pore size, surface area, and chemical environment. This "designer" approach is fundamental to creating materials for specific applications, including gas storage, separation, and catalysis.

Overview of Naphthalene-Based Linkers in Functional Materials Research

Within the family of aromatic dicarboxylic acids, those based on a naphthalene (B1677914) core have garnered considerable attention. nih.gov The naphthalene unit, a bicyclic aromatic system, offers a greater degree of rigidity and a more extended π-electron system compared to simpler benzene-based linkers. These characteristics can lead to materials with enhanced thermal and chemical stability. Furthermore, the larger surface area of the naphthalene core can influence the intermolecular interactions within the framework, potentially leading to unique material properties and functionalities, such as luminescence or enhanced molecular recognition. The specific connectivity of the carboxylic acid groups to the naphthalene core (i.e., the isomerism) plays a critical role in dictating the final topology of the resulting framework.

Scope of Academic Inquiry for 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid

While various naphthalene dicarboxylic acid isomers have been explored, this compound presents a distinct geometric arrangement of its coordinating groups. The 2,7-disubstituted naphthalene core provides a specific length and angle to the linker, which in turn influences the architecture of the resulting porous materials. Academic inquiry into this particular compound has focused on its potential to create frameworks with unique pore environments and functionalities. A notable example of its application is in the development of porous materials with pre-designed "single-molecule traps" for the selective adsorption of carbon dioxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[7-(3-carboxyphenyl)naphthalen-2-yl]benzoic acid

InChI

InChI=1S/C24H16O4/c25-23(26)20-5-1-3-16(11-20)18-9-7-15-8-10-19(14-22(15)13-18)17-4-2-6-21(12-17)24(27)28/h1-14H,(H,25,26)(H,27,28)

InChI Key

VZGYHVYWXYNSNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C=CC(=C3)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,3 Naphthalene 2,7 Diyl Dibenzoic Acid

Precursor Synthesis via Cross-Coupling Strategies

The formation of the carbon-carbon bonds linking the naphthalene (B1677914) core to the two benzoic acid moieties is the cornerstone of the synthesis. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of creating aryl-aryl bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Diester Precursors

The Suzuki-Miyaura coupling reaction stands as a paramount method for the synthesis of the diester precursor, dimethyl 3,3'-(naphthalene-2,7-diyl)dibenzoate. This reaction typically involves the coupling of 2,7-dibromonaphthalene (B1298459) with an appropriate boronic acid derivative, such as (3-(methoxycarbonyl)phenyl)boronic acid, in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

A representative scheme for the double Suzuki-Miyaura cross-coupling reaction between 2,7-dibromonaphthalene and (3-(methoxycarbonyl)phenyl)boronic acid to yield the diester precursor.

A typical procedure involves the reaction of 2,7-dibromonaphthalene with two equivalents of (3-(methoxycarbonyl)phenyl)boronic acid. A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. The selection of the base and solvent system is critical for the reaction's success. Aqueous solutions of bases like sodium carbonate or barium hydroxide (B78521) are frequently used in conjunction with solvents such as toluene (B28343), N,N-dimethylformamide (DMF), or 1,4-dioxane. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, often ranging from 80 to 100 °C, to ensure a reasonable reaction rate and high conversion.

Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura double cross-coupling of 2,7-dibromonaphthalene.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Ba(OH)₂·8H₂ODMA/H₂O8048~95
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux12>90
PdCl₂(dppf)K₂CO₃DMF9024High

This table presents a compilation of typical conditions and reported yields for similar double Suzuki-Miyaura cross-coupling reactions involving dihalonaphthalenes.

Other Catalytic Approaches for Carbon-Carbon Bond Formation

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the formation of the aryl-aryl bonds in the precursor to 3,3'-(naphthalene-2,7-diyl)dibenzoic acid. These alternatives can be particularly useful depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. In the context of this synthesis, 2,7-dibromonaphthalene could be reacted with a tributylstannyl derivative of methyl benzoate (B1203000). The Stille reaction is known for its tolerance of a wide range of functional groups and is often carried out under neutral and mild conditions. A typical catalyst system would be Pd(PPh₃)₄ in a solvent like toluene or THF.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. For this synthesis, an organozinc derivative of methyl benzoate would be reacted with 2,7-dibromonaphthalene. Negishi couplings are known for their high reactivity and are often performed at or below room temperature. Palladium or nickel catalysts are commonly used.

Carboxylic Acid Functional Group Installation and Derivatization

Following the successful synthesis of the diester precursor, the next crucial step is the conversion of the ester groups into carboxylic acids. Subsequently, these carboxylic acid groups can be further derivatized to form other functional linkers.

Hydrolysis Protocols for Diester Conversion to Dibenzoic Acid

The hydrolysis of the diester precursor, dimethyl 3,3'-(naphthalene-2,7-diyl)dibenzoate, to the final product, this compound, is a fundamental transformation. This is typically achieved through saponification, which involves treating the diester with a strong base, followed by acidification.

Commonly, the diester is dissolved in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture is often heated to reflux to expedite the hydrolysis process. After the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the solution is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the dicarboxylic acid. The solid product can then be collected by filtration, washed with water to remove any inorganic salts, and dried.

BaseSolventTemperature (°C)Time (h)
KOHEthanol/H₂OReflux4-12
NaOHTHF/H₂OReflux6-16
LiOHTHF/H₂O/Methanol (B129727)Room Temp - 5012-24

This table outlines typical conditions for the hydrolysis of aromatic diesters.

Esterification and Amidation for Diverse Linker Formation

The carboxylic acid groups of this compound serve as versatile handles for further functionalization, allowing for the creation of a variety of linkers through esterification and amidation reactions.

Esterification: The dicarboxylic acid can be converted back to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst. The Fischer esterification, which involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. For the synthesis of the dimethyl ester, refluxing in methanol with a catalytic amount of sulfuric acid is effective.

Amidation: The formation of amides from the dicarboxylic acid can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid groups. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the diacyl chloride, which then readily reacts with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the dicarboxylic acid and the amine under milder conditions.

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

Achieving a high yield of pure this compound requires careful optimization of the reaction conditions at each synthetic step.

For the crucial Suzuki-Miyaura coupling , several factors can be fine-tuned to maximize the yield and minimize side products. The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is effective, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos), can often lead to higher turnover numbers and efficiency, allowing for lower catalyst loadings. The nature of the base and the solvent system also plays a significant role. A thorough screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents can lead to improved results. Temperature and reaction time are also key parameters to control to ensure complete reaction while minimizing decomposition.

During the hydrolysis step, ensuring a sufficient excess of the base and adequate reaction time is important for the complete conversion of the diester to the dicarboxylic acid. Incomplete hydrolysis can lead to a mixture of the desired product and the mono-ester, which can be challenging to separate.

Purification is a critical aspect of obtaining a high-purity product. The final dicarboxylic acid is often purified by recrystallization from a suitable solvent or a mixture of solvents, such as DMF/water or acetic acid. This process helps to remove any unreacted starting materials, byproducts from the coupling reaction, and inorganic salts from the hydrolysis step. Techniques like washing the crude product with various solvents can also be effective in removing specific impurities. The purity of the final product is typically assessed by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Scalability Considerations for Research and Development Applications

The production of this compound for research and development purposes necessitates synthetic routes that are not only efficient but also scalable. While specific large-scale production data for this exact molecule is not extensively detailed in publicly available literature, a highly viable and scalable synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is widely used in the synthesis of biaryl compounds and other polycyclic aromatic structures due to its functional group tolerance and generally high yields.

The proposed scalable synthesis involves the coupling of a 2,7-dihalonaphthalene with 3-carboxyphenylboronic acid. The scalability of this process is contingent on the availability and cost of the starting materials, the efficiency of the catalytic system at a larger scale, and the feasibility of product isolation and purification.

Precursor Accessibility and Synthesis:

A critical factor for scalability is the commercial availability and cost of the key precursors.

2,7-Dihalonaphthalenes: 2,7-Dibromonaphthalene is a readily accessible starting material. For larger-scale syntheses, its preparation from naphthalene is a well-established process.

3-Carboxyphenylboronic Acid: This reagent is also commercially available. For large-scale applications, it can be synthesized from 3-bromobenzoic acid through a Grignard or organolithium intermediate followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

The Suzuki-Miyaura Coupling Reaction:

The core of the scalable synthesis is the double Suzuki-Miyaura cross-coupling reaction. The general reaction is depicted below:

Reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Several factors are crucial for the successful scale-up of this reaction:

Catalyst Selection and Loading: Palladium catalysts, such as Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., P(t-Bu)₃ or PCy₃), are commonly employed. organic-chemistry.org For large-scale production, minimizing the catalyst loading is economically critical. Research into highly active catalysts, including palladacycles, has demonstrated their thermal stability and efficiency at low loadings, making them suitable for industrial applications. libretexts.org One study has demonstrated efficient Suzuki-Miyaura double cross-coupling reactions using very low loadings of Pd(PPh₃)₄. researchgate.net

Solvent and Base Selection: The choice of solvent and base is vital for reaction efficiency and scalability. A mixture of an organic solvent (like N,N-dimethylformamide or N,N-dimethylacetamide) and an aqueous basic solution (e.g., sodium carbonate or potassium carbonate) is typical. youtube.com For larger scales, factors such as solvent toxicity, cost, and ease of removal and recycling become important considerations.

Reaction Conditions: Temperature and reaction time need to be optimized for a balance between reaction completion and minimizing side-product formation. Microwave-assisted synthesis has been shown to significantly shorten reaction times for the preparation of related naphthalene-based structures, which could be an avenue for rapid production in research and development settings.

Purification: The purification of the final product on a larger scale can be challenging. Due to the nature of the compound, crystallization is a likely method for purification. The choice of crystallization solvent will be critical to ensure high purity and yield. Washing with appropriate solvents to remove residual catalyst and unreacted starting materials is also a key step.

Interactive Data Table: Key Components in the Scalable Synthesis

Compound NameRoleAvailability
2,7-DibromonaphthalenePrecursorCommercially Available
3-Carboxyphenylboronic acidPrecursorCommercially Available
Palladium Tetrakis(triphenylphosphine)CatalystCommercially Available
Sodium CarbonateBaseCommercially Available
N,N-DimethylformamideSolventCommercially Available

The synthesis of structurally related polycyclic aromatic dicarboxylic acids, often used as organic linkers in metal-organic frameworks (MOFs), has been successfully scaled for various applications. researchgate.netresearchgate.net The methodologies developed for these related compounds, particularly concerning catalyst systems and purification techniques, provide a strong foundation for the scalable research and development of this compound.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound “this compound” in the context of coordination chemistry and the formation of Metal-Organic Frameworks (MOFs). The search for scholarly articles detailing its role as a polycarboxylate ligand, its coordination modes, the synthesis of MOFs using this specific linker, and the structural analysis of any resulting frameworks did not yield any relevant results.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on "this compound". The scientific community has extensively studied other isomers of naphthalenedicarboxylic acid and related aromatic carboxylate linkers for the construction of MOFs, but research on this particular 2,7-disubstituted naphthalene derivative with terminal benzoic acid groups appears to be absent from the current body of published work.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Structural Diversity and Topological Analysis of Derived MOFs

Formation of 1D, 2D, and 3D Extended Frameworks

The dimensionality of a MOF is dictated by the coordination environment of the metal center and the connectivity of the organic linker. A dicarboxylic acid ligand like 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid possesses two carboxylate groups that can coordinate to metal centers.

1D Frameworks: If the metal centers have two available coordination sites for the linkers to connect in a linear fashion, one-dimensional chains can be formed.

2D Frameworks: With metal centers offering three or more coordination sites in a planar arrangement, the linkers can bridge these centers to form two-dimensional sheets.

3D Frameworks: The formation of three-dimensional frameworks, which are often the most desirable for applications requiring porosity, necessitates that the metal nodes have coordination sites that are not coplanar, or the use of pillaring ligands that connect 2D layers. The bent nature of the this compound ligand, arising from the substitution pattern on the naphthalene (B1677914) core, would likely favor the formation of complex 3D structures.

The synthesis conditions, including the choice of metal salt, solvent system, temperature, and reaction time, play a crucial role in directing the self-assembly process towards a specific dimensionality.

Role of Ligand Isomerism (e.g., 2,7- vs. other Naphthalene Isomers) on Network Topology

Ligand isomerism is a critical factor in determining the topology of a MOF. Different isomers of a parent ligand can lead to vastly different crystal structures, even when reacted with the same metal ion under identical conditions. This is because the position of the coordinating groups dictates the angles and distances between the metal nodes.

For instance, studies on naphthalenedicarboxylate isomers have shown that the linear geometry of 2,6-NDC often leads to the formation of robust, porous frameworks with predictable topologies. In contrast, other isomers with different substitution patterns can result in more complex, interpenetrated, or lower-dimensional structures. frontiersin.orgnih.gov

The 2,7-substitution pattern in the naphthalene core of this compound, combined with the meta-position of the carboxylic acids on the phenyl rings, would result in a specific bent geometry. This geometry would likely lead to unique framework topologies that are distinct from those formed with linear or more angular isomers. The precise angles between the carboxylate groups would influence the size and shape of the pores within the resulting MOF.

Interpenetration Phenomena in MOF Structures

Interpenetration is a common phenomenon in MOF chemistry, where two or more independent frameworks grow through one another. This can occur when the pore volume of a single framework is large enough to accommodate another identical framework. While interpenetration can reduce the accessible surface area and pore volume of a material, it can also enhance its structural stability.

The likelihood of interpenetration is influenced by several factors, including the length and geometry of the organic linker, the coordination number of the metal ion, and the reaction conditions. Longer, more extended linkers tend to create larger voids, which are more susceptible to interpenetration. The specific geometry of this compound would play a significant role in determining whether its corresponding MOFs would exhibit interpenetration.

MOF Functionalization and Post-Synthetic Modification (PSM) Research

The ability to functionalize MOFs, either by using pre-functionalized linkers or by modifying the framework after its synthesis, is a key advantage of this class of materials. This allows for the tuning of properties for specific applications.

Incorporating Active Sites via Ligand Modification

One approach to functionalization is to synthesize the this compound linker with additional chemical groups attached to the naphthalene core or the phenyl rings. These functional groups can then act as active sites for catalysis, sensing, or selective adsorption. For example, introducing amine or hydroxyl groups could enhance CO2 capture capabilities, while attaching catalytic moieties could create a heterogeneous catalyst.

Channel Modification for Tailored Material Performance

Post-synthetic modification (PSM) involves the chemical transformation of a pre-formed MOF. labxing.comresearchgate.netrsc.orgnih.govsemanticscholar.org This powerful technique allows for the introduction of functionalities that may not be stable under the initial MOF synthesis conditions. If a MOF were to be synthesized from this compound, its channels could potentially be modified. For example, if the naphthalene core were to be functionalized with a reactive group, this group could be used as a handle for subsequent chemical reactions within the pores of the MOF. This could be used to alter the polarity of the channels, graft specific molecules, or introduce catalytic sites.

Advanced Research Applications of this compound-Based MOFs

While no specific applications for MOFs based on this compound have been reported, one can speculate on their potential uses based on the properties of other naphthalene-containing MOFs.

Gas Storage and Separation: The porous nature of MOFs makes them promising candidates for storing gases like hydrogen and methane (B114726), and for separating gas mixtures such as CO2 from flue gas. The specific pore size and chemical environment of a MOF derived from this ligand would determine its efficacy for these applications. nih.gov

Luminescence and Sensing: Naphthalene-based ligands are often fluorescent. MOFs incorporating these ligands can exhibit interesting photoluminescent properties, which can be exploited for chemical sensing applications. The presence of specific analytes can alter the luminescent output of the MOF, allowing for their detection. rsc.org

Catalysis: By incorporating catalytically active metal centers or functional groups on the organic linker, MOFs can act as highly efficient and selective heterogeneous catalysts. The well-defined porous structure can provide size and shape selectivity for catalytic reactions.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the applications of Metal-Organic Frameworks (MOFs) constructed using the ligand This compound for the outlined topics of gas sorption, separation, and heterogeneous catalysis.

The user's request is highly specific to this particular chemical compound. While extensive research exists on MOFs derived from other naphthalene-based linkers (such as naphthalenedicarboxylic acids and naphthalene diimides) and other dibenzoic acid derivatives for the applications mentioned, these findings cannot be attributed to the specific isomer this compound.

Adhering to the strict instructions to focus solely on the chemical compound "this compound" and not introduce information that falls outside this explicit scope, it is not possible to generate a scientifically accurate article on the requested topics. The creation of such an article would require research data—such as gas uptake capacities, selectivity values, photocatalytic degradation rates, and catalytic conversion yields—that is not present in the current body of scientific literature for MOFs based on this specific linker.

Therefore, the requested article cannot be generated at this time due to the absence of relevant research findings.

Heterogeneous Catalysis Research

Electrocatalytic and Photoelectrocatalytic Applications

While metal-organic frameworks are widely investigated as catalysts, specific research detailing the use of MOFs constructed from this compound for electrocatalytic or photoelectrocatalytic applications is not extensively documented in publicly available literature. In principle, MOFs built with large, conjugated aromatic linkers such as this naphthalene derivative are of interest for these applications. researchgate.net The extended π-system of the naphthalene core can facilitate electron transport, a crucial property for an effective catalyst in electrochemical reactions like water splitting or CO₂ reduction. researchgate.netnih.gov Furthermore, the naphthalene moiety can act as a photosensitizer, absorbing light to generate electron-hole pairs, which is the foundational step in photoelectrocatalysis. rsc.org However, specific performance data and catalytic activity for MOFs based solely on this ligand remain a subject for future research.

Luminescence and Sensing Applications

The inherent fluorescence of the naphthalene core makes this compound a prime candidate for constructing luminescent MOFs (L-MOFs). These materials can be used as highly sensitive and selective chemical sensors.

The design of a fluorescent MOF sensor involves integrating a light-emitting (fluorophoric) component, such as the naphthalene group, into a porous framework. The pores of the MOF can selectively bind to target analyte molecules. This interaction between the analyte and the framework—either with the metal nodes or the organic linker—can cause a detectable change in the MOF's fluorescence, such as quenching (dimming), enhancement (brightening), or a shift in the emission wavelength. mdpi.com The structural rigidity of the MOF can enhance the luminescence of the ligand by reducing non-radiative decay pathways. While these are the guiding principles, specific MOF sensors designed with this compound as the sole linker are not prominently reported.

MOFs based on related naphthalene dicarboxylate isomers have demonstrated success in detecting various analytes. For instance, MOFs constructed with naphthalene-1,4-dicarboxylic acid have been used as fluorescent sensors for nitroaromatic compounds like nitrobenzene, which is a volatile organic compound (VOC). rsc.org Similarly, frameworks using 4,4'-(naphthalene-1,4-diyl)dibenzoic acid have shown sensitive and selective detection of metal ions like Fe³⁺. researchgate.net Another study on a yttrium-based MOF with a naphthalene-2,6-dicarboxylate linker reported complete luminescence quenching in the presence of Fe³⁺ and Cu²⁺ ions, and a significant enhancement with Al³⁺ and Zn²⁺ ions. frontiersin.orgnih.gov

These examples establish a proof-of-concept for the naphthalene dicarboxylate family of linkers. Although direct experimental data for MOFs from this compound is scarce, its structural similarity suggests a strong potential for developing sensors for similar analytes.

Table 1: Examples of Analyte Detection Using MOFs with Related Naphthalene-Based Linkers (Note: Data does not apply to this compound).
MOF LinkerMetal IonTarget Analyte(s)Sensing ResponseReference
Naphthalene-2,6-dicarboxylateY(III)Fe³⁺, Cu²⁺Luminescence Quenching frontiersin.orgnih.gov
Naphthalene-2,6-dicarboxylateY(III)Al³⁺, Zn²⁺Luminescence Enhancement frontiersin.orgnih.gov
4,4'-(Naphthalene-1,4-diyl)dibenzoic acidZr(IV)Fe³⁺, 2,4,6-Trinitrophenol (TNP)Luminescence Quenching researchgate.net
Naphthalene-1,4-dicarboxylic acidCd(II)NitrobenzeneLuminescence Quenching rsc.org

The relationship between the structure of a MOF and its luminescent properties is complex and critical for designing effective sensors. The final emission properties are not solely dependent on the ligand itself but are heavily influenced by its coordination environment within the framework. Key factors include:

Metal Ion Choice: Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) can exhibit their own characteristic sharp emission bands when sensitized by the organic linker (a phenomenon known as the "antenna effect"). mdpi.comrsc.org Transition metals with open d-shells, like Cu²⁺ or Fe³⁺, often quench luminescence through efficient energy or electron transfer processes. frontiersin.org

Linker-Linker Interactions: The distance and orientation between adjacent naphthalene linkers can lead to π-π stacking interactions. These interactions can create new electronic states that may red-shift the fluorescence emission or lead to excimer formation. rsc.org

Coordination Mode: The way the carboxylate groups bind to the metal centers can affect the electronic structure of the ligand and, consequently, its photophysical properties. Different synthetic conditions can lead to different coordination modes and framework topologies, even with the same metal-linker combination, resulting in varied luminescent behaviors. frontiersin.orgnih.gov

Studies on various lanthanide MOFs with the 2,6-naphthalenedicarboxylate linker show how different metal ions and solvent molecules lead to distinct crystal structures and topologies, which in turn influences the material's properties. rsc.org

Energy-Related Applications in Materials Science

The electronic properties and structural versatility of materials derived from this compound make them relevant for energy research.

In dye-sensitized solar cells (DSSCs), an organic dye molecule absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), generating a current. An effective dye requires a molecular structure with a donor part, a π-conjugated spacer, and an acceptor/anchoring group. The carboxylic acid groups on this compound are ideal anchoring groups for binding to the TiO₂ surface. The naphthalene unit can serve as part of the conjugated π-spacer.

While this specific compound has not been explicitly reported as a primary sensitizer (B1316253) in DSSC literature, other more complex naphthalene-based derivatives, such as naphthalimides and naphthalenediimides, have been synthesized and tested as dyes. researchgate.netrsc.orgresearchgate.net These studies confirm that the naphthalene core is a viable component for constructing photosensitizers. The performance of such dyes depends on factors like their absorption spectrum, energy levels (HOMO/LUMO), and tendency to aggregate on the semiconductor surface. researchgate.net

Supercapacitors and Energy Storage Devices

There is no available research data on the use of this compound in the development of MOFs for supercapacitors or other energy storage devices. The performance of a MOF-based electrode in a supercapacitor is highly dependent on factors such as its surface area, pore size distribution, electrical conductivity, and the redox activity of its components. nih.gov

While studies have been conducted on MOFs derived from other naphthalene-based ligands, such as 2,6-naphthalenedicarboxylic acid, for supercapacitor applications, these findings cannot be directly extrapolated to the this compound isomer. nih.gov For instance, a study on a cobalt-based MOF using 2,6-naphthalenedicarboxylic acid, when pyrolyzed, yielded a material with a specific capacitance of 229 F g⁻¹ at a current density of 0.5 A g⁻¹. nih.gov However, the different substitution pattern of this compound would result in a distinct framework topology and electronic structure, leading to different and unpredictable electrochemical properties. Without empirical data, any discussion of its potential performance would be purely speculative.

Table 1: Electrochemical Performance Data for MOFs in Supercapacitors

MOF Derivative (Ligand)Specific Capacitance (F g⁻¹)Current Density (A g⁻¹)Capacitance Retention (%)Cycle Number
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
No data is available for MOFs synthesized with this compound.
Conductive MOFs and Charge Transport Phenomena

Similarly, the scientific literature lacks studies on the synthesis of conductive MOFs or the investigation of charge transport phenomena using this compound. The development of electrically conductive MOFs is a significant area of research, with conductivity arising from various mechanisms, including through-bond or through-space charge transport pathways. The choice of both the metal node and the organic linker is critical in designing these pathways. nih.gov

Research into conductive MOFs has often utilized ligands containing redox-active moieties like naphthalene diimide (NDI), which can facilitate electron transport through the framework. nih.govmit.edu For example, a cobalt-based MOF incorporating an NDI-derived ligand demonstrated semiconducting properties. nih.gov The structure of the organic linker, including the position of its coordinating groups, dictates the geometry and electronic coupling between the metal centers and adjacent linkers, which are fundamental to charge transport. The specific geometry of this compound would lead to a unique three-dimensional structure, but its efficacy in promoting charge transport has not been investigated. Therefore, no data on its conductivity or charge transport characteristics can be provided.

Table 2: Conductivity and Charge Transport Properties of MOFs

MOF System (Ligand)Conductivity (S cm⁻¹)Charge Transport Mechanism
Data Not AvailableData Not AvailableData Not Available
No data is available for MOFs synthesized with this compound.

Despite a comprehensive search for scientific literature, no specific research articles or detailed data could be found on the integration of this compound as a covalent linker in the synthesis of Covalent Organic Frameworks (COFs). General principles of COF design and synthesis are well-established, but their direct application to this specific, less common naphthalene-based linker has not been documented in the available resources.

Therefore, it is not possible to provide a detailed, evidence-based article on the Covalent Organic Frameworks research of this compound that adheres to the specific outline requested. Information regarding its integration, specific synthetic routes for COF assembly, tailored design principles, and functional applications in molecular storage and separation is not present in the accessible scientific literature.

General methodologies for COF synthesis, such as condensation reactions and reticular synthesis, are common, but their successful application is highly dependent on the specific geometry and reactivity of the building blocks. Without experimental data for this compound, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Consequently, the following sections of the requested article cannot be generated:

Covalent Organic Frameworks Cofs Research4.1. Integration of 3,3 Naphthalene 2,7 Diyl Dibenzoic Acid As a Covalent Linker4.2. Synthetic Routes for Cof Assembly Utilizing Naphthalene Dibenzoic Acid4.2.1. Condensation Reactions with Amine or Aldehyde Linkers4.2.2. Reticular Synthesis for Crystalline Porous Frameworks4.3. Design Principles for Tailored Cof Topology and Pore Environment4.4. Potential Functional Applications of Cof Materials4.4.1. Molecular Storage and Separation

Additionally, the requested data tables and the table of compound names cannot be created due to the absence of relevant research findings.

Research on 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid in Covalent Organic Frameworks for Electronic and Optoelectronic Materials

A thorough review of available scientific literature reveals no specific research detailing the use of this compound as a building block for Covalent Organic Frameworks (COFs) intended for electronic or optoelectronic applications.

While the field of COFs is an active area of research, with numerous studies exploring different organic linkers for various applications, the specific application of this compound in the synthesis of COFs for electronic and optoelectronic materials does not appear to be documented in the searched scientific papers and databases.

General research into COFs demonstrates their potential in electronic and optoelectronic devices due to their tunable structures, porosity, and the ability to incorporate photo- and electro-active monomers. Naphthalene-based building blocks, in a broader sense, have been investigated for these purposes. For instance, naphthalene (B1677914) diimides are a class of compounds known for their electron-accepting properties and have been incorporated into various materials for electronic applications. Similarly, other naphthalene derivatives have been explored for their electronic properties.

However, the specific isomer, this compound, has not been identified in the context of COF synthesis for these applications in the available literature. Consequently, no detailed research findings, data tables, or specific electronic and optoelectronic properties of COFs derived from this particular compound can be provided.

It is important to note that the absence of published research does not definitively mean that such research has not been conducted, but rather that it is not available in the public domain through the searched channels.

Supramolecular Chemistry and Self Assembly Studies

Non-Covalent Interactions in 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid Systems

The self-assembly of this compound is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The interplay between these forces dictates the ultimate dimensionality and topology of the resulting supramolecular architectures.

Hydrogen Bonding Networks in Solid-State Assemblies

The carboxylic acid functional groups are potent directors of self-assembly through hydrogen bonding. In the solid state, carboxylic acids typically form robust, centrosymmetric dimer motifs, where two molecules are linked by a pair of O-H···O hydrogen bonds. This predictable interaction is a cornerstone of crystal engineering. For this compound, each molecule possesses two such groups, enabling the formation of extended one-dimensional chains or tapes. The angular disposition of the benzoic acid groups, dictated by the 2,7-substitution pattern on the naphthalene (B1677914) core, prevents a simple linear propagation of these hydrogen-bonded chains. Instead, it promotes the formation of zig-zag or wave-like polymeric structures.

In analogous systems, such as with 2,7-naphthalene dicarboxamides, the angular orientation of the amide groups leads to the formation of almost perpendicular arrangements of hydrogen-bonded ladders, resulting in a three-dimensional network. mdpi.com A similar principle can be anticipated for this compound, where the hydrogen-bonded chains can cross-link to form higher-dimensional structures. The strength of intramolecular hydrogen bonds in dicarboxylic acids has been estimated to be around 28-29 kJ/mol, highlighting the significance of this interaction in directing assembly. nih.gov

Interaction Type Participating Groups Typical Motif Influence on Assembly
Intermolecular Hydrogen BondingCarboxylic Acid (O-H, C=O)Centrosymmetric R²₂(8) dimerFormation of 1D polymeric chains
Intramolecular Hydrogen BondingCarboxylic Acid-Can influence conformation, but less common in solid-state assembly of this molecule type

π-π Stacking Interactions of Naphthalene Moieties

In the context of this compound assemblies, π-π stacking is expected to occur between the naphthalene cores of adjacent molecules, both within and between the hydrogen-bonded chains. This can lead to the formation of layered structures or more complex three-dimensional arrangements where the hydrogen-bonded networks are further stabilized by these aromatic interactions. The interplay between the directional hydrogen bonds and the less directional but significant π-π stacking is a key factor in determining the final crystal packing.

Parameter Value/Description Significance
Preferred Stacking GeometryParallel-displacedMaximizes attractive forces between naphthalene cores. rsc.org
Inter-centroid Distance~3.8 Å (in analogous systems) mdpi.comIndicates the presence of weak π-π interactions. mdpi.com
Dimerization Energy~6.1 kcal/mol nih.govSubstantial energetic contribution to the stability of the assembly. nih.gov

Design Principles for Directed Supramolecular Architectures

The predictable nature of the non-covalent interactions in molecules like this compound allows for the rational design of supramolecular architectures. The angular geometry of this "bent" dicarboxylic acid is a key design element. By controlling factors such as solvent and the introduction of complementary molecules, it is possible to guide the self-assembly process toward specific outcomes.

When used as a ligand in coordination chemistry, the angular structure is ideal for the construction of discrete, closed structures such as molecular cages or polygons. mdpi.com The coordination of the carboxylate groups to metal centers can direct the assembly into finite structures where the number of components is precisely controlled. The design principles for such structures rely on the coordination geometry of the metal ion and the angle of the ligand.

Formation of Polymeric and Cage-Like Supramolecular Structures

The inherent structural information encoded in this compound makes it a versatile building block for both polymeric and discrete cage-like assemblies.

In the absence of metal ions, the molecule is likely to form hydrogen-bonded coordination polymers. The angular nature of the molecule would likely lead to the formation of 2D sheets or 3D networks rather than simple 1D chains. The specific topology of these networks would be influenced by the interplay of hydrogen bonding and π-π stacking as well as kinetic and thermodynamic factors during crystallization.

When co-crystallized with metal ions, this dicarboxylic acid can act as a linker to form metal-organic frameworks (MOFs) or discrete metal-organic cages (MOCs). The formation of a polymeric framework versus a discrete cage is often dependent on the coordination preferences of the metal ion and the reaction conditions. For instance, metal ions with a strong preference for specific coordination geometries can be used to "stitch" the ligands together into extended, porous frameworks. rsc.org Conversely, conditions that favor the formation of a limited number of coordination bonds can lead to the assembly of closed, cage-like structures. mdpi.com The bent nature of this compound is particularly suited for the construction of such discrete, polyhedral structures. mdpi.com

Assembly Type Driving Force(s) Resulting Structure
Self-AssemblyHydrogen Bonding, π-π Stacking2D or 3D Hydrogen-Bonded Organic Frameworks
Coordination AssemblyCarboxylate-Metal CoordinationMetal-Organic Frameworks (MOFs) or Metal-Organic Cages (MOCs)

Polymer Chemistry and Advanced Polymer Materials Research

3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid as a Monomer in Polymer Synthesis

This compound and its close chemical derivatives, such as dimethyl 2,7-naphthalene dicarboxylate or diamine-functionalized versions, serve as crucial building blocks—or monomers—for creating advanced polymers. The defining feature of this monomer is the rigid and planar naphthalene (B1677914) core, which is integrated into the polymer chain during synthesis. This incorporation leads to polymers with restricted chain mobility and strong intermolecular interactions, which are prerequisites for high-performance characteristics. For instance, derivatives of the naphthalene-2,7-diyl unit have been successfully used to synthesize novel aromatic poly(ester amide)s. researchgate.net The presence of the naphthalene moiety is directly linked to enhanced thermal and mechanical properties in the resulting polymer.

Polycondensation Reactions for Linear and Branched Polymers

The primary method for synthesizing polymers from this compound and its analogues is polycondensation. This process involves the stepwise reaction between difunctional or multifunctional monomers to form polymers, releasing small molecules like water or methanol (B129727) as byproducts. The carboxylic acid groups on the monomer readily react with other functional groups, such as alcohols (to form polyesters) or amines (to form polyamides), enabling the creation of long polymer chains.

The bifunctional nature of the this compound monomer makes it an ideal candidate for synthesizing linear polyesters and polyamides.

Polyesters : Through reaction with diols (e.g., ethylene (B1197577) glycol), naphthalene-dicarboxylate monomers form polyesters. A well-studied example is poly(ethylene 2,7-naphthalate), synthesized from a derivative, dimethyl 2,7-naphthalene dicarboxylate. This polymer exhibits a significantly higher glass transition temperature (Tg) compared to its terephthalate (B1205515) counterpart (PET), demonstrating the impact of the naphthalene unit.

Polyamides : When reacted with diamines, naphthalene-dicarboxylic acids or their derivatives yield polyamides. Research has demonstrated the synthesis of two series of naphthalene-containing poly(ester amide)s by the phosphorylation polyamidation of diamino-diester derivatives of 2,7-dihydroxynaphthalene (B41206) with various aromatic dicarboxylic acids. researchgate.net Many of these polymers demonstrated excellent solubility in polar aprotic solvents and could be cast into transparent, tough, and flexible films. researchgate.net

Polymer TypeMonomersKey PropertiesReference
Poly(ester amide)2,7-bis(3-aminobenzoyloxy)naphthalene and various aromatic dicarboxylic acidsGood solubility, can form tough, flexible films. Tg between 187-237°C. researchgate.net
Polyimide2,6-bis(m-aminophenoxy) benzoyl naphthalene and dianhydridesStrong films with high tensile strength and Young's modulus.

Beyond simple linear chains, monomers containing naphthalene units are utilized in creating novel, complex polymer architectures. Hyperbranched polymers (HPs), which are highly branched, three-dimensional macromolecules, represent one such advanced architecture. rsc.org These globular structures possess unique properties, including low viscosity, high solubility, and an abundance of terminal functional groups. rsc.org

While the direct use of this compound in an A2+B3 polycondensation to form HPs is not widely documented, related naphthalene-bearing monomers have been successfully employed. For example, hyperbranched polymers with a high refractive index have been synthesized using 1,5-dithiolnaphthalene ("A2" monomer) and 1,3,5-tris(naphthalyl–ethylnyl) benzene (B151609) ("B3" monomer) via a thiol-yne reaction. researchgate.net This demonstrates the suitability of the rigid naphthalene moiety for integration into complex, non-linear backbones, opening possibilities for advanced materials with tailored properties. researchgate.net

Development of High-Performance Polymers and Composites

The inclusion of the naphthalene-2,7-diyl moiety is a deliberate strategy for designing high-performance polymers. These materials are sought after for applications where conventional polymers fail, particularly under harsh conditions such as elevated temperatures. The rigidity of the naphthalene unit enhances the material's structural integrity and resistance to thermal degradation.

Polymers derived from naphthalene-based monomers consistently exhibit exceptional thermal stability. The fused aromatic ring structure restricts rotational motion within the polymer backbone, increasing the energy required to induce thermal transitions.

Glass Transition Temperature (Tg) : Poly(ester amide)s containing the naphthalene-2,7-diyl unit show discernible glass transitions in the range of 187°C to 237°C. researchgate.net

Decomposition Temperature (Td) : These same poly(ester amide)s show insignificant decomposition below 400°C in both nitrogen and air atmospheres. researchgate.net Research on related aromatic polyimides containing naphthalene units shows even higher thermal stability, with initial decomposition temperatures determined to be in the range of 500°C to 522°C in air.

Polymer ClassPropertyTemperature RangeReference
Naphthalene-based Poly(ester amide)sGlass Transition (Tg)187 - 237 °C researchgate.net
Naphthalene-based Poly(ester amide)sDecomposition (Td)> 400 °C researchgate.net
Naphthalene-based PolyimidesDecomposition (Td)500 - 522 °C

The same structural features that provide thermal stability also contribute to superior mechanical properties. The rigid naphthalene units and strong intermolecular forces lead to polymers that are both strong and durable.

Films cast from solutions of poly(ester amide)s containing the naphthalene-2,7-diyl unit have been described as transparent, flexible, and tough. researchgate.net Quantitative data from related naphthalene-containing polyimides further underscore these benefits, showing high tensile strengths and Young's moduli, indicative of strong and stiff materials.

Polymer Class (Naphthalene-based)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Polyimides34.95 - 55.59897.38 - 1089.664.35 - 6.96

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. However, specific DFT studies focused exclusively on this compound are not present in the available scientific literature. The following subsections describe the standard analyses that would be performed in such an investigation.

Geometry Optimization and Conformational Analysis

A foundational step in any DFT study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this analysis would be particularly important due to the rotational freedom between the central naphthalene (B1677914) core and the two dibenzoic acid moieties.

The key parameters derived from geometry optimization would include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Conformational analysis would explore various rotational isomers (conformers) to identify the global minimum energy structure. This would reveal the preferred orientation of the benzoic acid groups relative to the naphthalene plane, a critical factor influencing how the molecule packs in a solid state or coordinates to metal centers.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed across the electron-rich naphthalene and phenyl rings.

LUMO: Represents the ability to accept an electron. The LUMO is likely localized on the carboxylic acid groups and the aromatic systems.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be easily excited.

Analysis of the FMOs would provide a quantitative understanding of the molecule's electronic transitions and its potential as a chromophore in photoluminescent materials.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The map is color-coded to show different regions of electrostatic potential:

Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack and are favorable sites for coordinating with positive metal ions.

Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms, particularly the acidic protons of the carboxyl groups. These are sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would clearly show the negative potential concentrated on the carbonyl oxygen atoms of the carboxylic acid groups, identifying them as the primary coordination sites for metal cations.

Quantum Mechanical Modeling of Molecular Interactions

Beyond the properties of the isolated molecule, quantum mechanical modeling can elucidate the nature of interactions with other chemical species. This is vital for predicting the structure and properties of larger, more complex systems.

Ligand-Metal Interactions in Coordination Complexes

As a dicarboxylic acid, this compound is designed to act as a ligand, binding to metal ions to form coordination complexes or extended frameworks. Quantum mechanical modeling would be used to:

Determine Coordination Modes: Predict the geometry and strength of the bonds formed between the carboxylate groups and various metal ions.

Calculate Binding Energies: Quantify the stability of the resulting metal-ligand bonds.

Analyze Electronic Effects: Understand how coordination to a metal center alters the electronic structure of the ligand itself.

These calculations are essential for the rational design of MOFs with desired topologies and properties.

Intermolecular Interactions in Supramolecular Assemblies

Hydrogen Bonding: Strong, directional interactions between the carboxylic acid groups are expected to be a dominant feature, often leading to the formation of dimeric structures or extended chains.

π-π Stacking: Interactions between the aromatic rings of the naphthalene core and the phenyl groups contribute significantly to the stability of the packed structure.

Understanding these intermolecular forces is key to predicting the crystal structure and material properties such as thermal stability and porosity.

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations are a powerful tool for predicting and interpreting various spectroscopic properties, including but not limited to NMR (Nuclear Magnetic Resonance), IR (Infrared), Raman, and UV-Vis (Ultraviolet-Visible) spectra. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can calculate the electronic transitions, vibrational frequencies, and chemical shifts of a molecule.

For this compound, these predictions would be crucial. For instance, calculated IR and Raman spectra could help identify characteristic vibrational modes associated with the naphthalene core, the benzoic acid moieties, and the C-C linkages. This information is instrumental in confirming the compound's synthesis and purity. Similarly, predicted UV-Vis spectra could provide insights into the electronic structure and the nature of its chromophores, which is essential for applications in optical materials.

A hypothetical data table for predicted spectroscopic properties, derived from computational studies, might look like the following:

Spectroscopic Technique Predicted Parameter Calculated Value Corresponding Functional Group/Transition
IR SpectroscopyVibrational Frequency~1700-1750 cm⁻¹C=O stretch (Carboxylic Acid)
IR SpectroscopyVibrational Frequency~2500-3300 cm⁻¹O-H stretch (Carboxylic Acid)
¹H NMR SpectroscopyChemical Shift7.5-8.5 ppmAromatic Protons
¹³C NMR SpectroscopyChemical Shift~165-175 ppmCarbonyl Carbon (Carboxylic Acid)
UV-Vis Spectroscopyλmax~300-350 nmπ → π* transitions

Note: The values presented in this table are hypothetical and serve as an illustration of what computational studies could predict. Actual values would require specific calculations using appropriate theoretical models.

Ab Initio and Molecular Dynamics Simulations for Material Behavior

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, could provide a highly accurate description of the electronic structure and geometry of this compound. These calculations are fundamental for understanding the intrinsic properties of the molecule.

Molecular Dynamics (MD) simulations, on the other hand, are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can predict macroscopic material properties such as thermal stability, mechanical strength, and diffusion characteristics. For this compound, MD simulations could be particularly useful in understanding how these molecules pack in a solid state or how they interact with other molecules in a solution or a polymer matrix. This is critical for designing and optimizing materials like metal-organic frameworks (MOFs) or high-performance polymers where this molecule might be used as a building block.

A hypothetical data table summarizing parameters from a molecular dynamics simulation could be structured as follows:

Simulation Parameter Value Significance
Simulation SoftwareGROMACS/LAMMPSStandard tools for MD simulations
Force FieldAMBER/CHARMMDescribes the potential energy of the system
EnsembleNVT/NPTDefines the thermodynamic conditions (e.g., constant temperature, pressure)
Temperature300 KSimulates behavior at room temperature
Simulation Time100 nsDuration over which the system's dynamics are observed
Calculated PropertyDensityPredicts the bulk density of the material
Calculated PropertyRadial Distribution FunctionDescribes the local structure and packing of molecules

Note: This table is a generalized example. Specific simulation parameters and results would depend on the research question being addressed.

Advanced Spectroscopic and Diffraction Methodologies in Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR for Connectivity and Proton Environments

No published ¹H or ¹³C NMR data is available for 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid.

2D NMR Techniques for Complex Structure Assignment

No published 2D NMR data (e.g., COSY, HSQC, HMBC) is available for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Functional Group Presence and Shifts

No published experimental IR or Raman spectra are available for this compound.

Studies of Intermolecular Interactions

Without vibrational spectra, no analysis of intermolecular interactions based on this technique can be reported.

Mass Spectrometry (MS) for Molecular Confirmation

No published mass spectrometry data confirming the molecular weight and fragmentation pattern of this compound is available.

Future research involving the synthesis and characterization of this compound would be necessary to populate these sections with the scientifically accurate and detailed findings required.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₂₄H₁₆O₄. This calculated value serves as a benchmark for experimental measurements, with close agreement confirming the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₂₄H₁₆O₄
Monoisotopic Mass 368.10485899 Da

| Molar Mass | 368.38 g/mol |

This data is computed from the elemental composition.

Experimental HRMS analysis would involve ionizing the compound, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), followed by mass analysis in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. A measured mass that falls within a narrow tolerance (typically <5 ppm) of the calculated exact mass would provide strong evidence for the presence of this compound.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of a molecule. In these experiments, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

For aromatic dicarboxylic acids, characteristic fragmentation patterns often involve the loss of small neutral molecules. Common fragmentation pathways include:

Decarboxylation: Loss of a carboxyl group as CO₂ (44 Da).

Loss of water: Elimination of H₂O (18 Da) from the carboxylic acid groups.

Cleavage of the C-C bond between the naphthalene (B1677914) core and the benzoic acid moieties.

The analysis of these fragmentation patterns would allow for the confirmation of the presence and connectivity of the carboxylic acid functional groups and the naphthalene core, further corroborating the structure of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid. These methods provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Single Crystal X-ray Diffraction for Absolute Structure and Connectivity

The "gold standard" for structural elucidation is single-crystal X-ray diffraction. This technique requires the growth of a high-quality single crystal of this compound. By irradiating the crystal with X-rays and analyzing the diffraction pattern, a three-dimensional electron density map can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision.

This analysis would provide definitive proof of the molecule's connectivity, confirming the 2,7-disubstitution pattern on the naphthalene core and the meta-position of the carboxylic acid groups on the phenyl rings. Furthermore, it would reveal details of the crystal packing, including any hydrogen bonding networks formed by the carboxylic acid groups and π-π stacking interactions between the aromatic rings.

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Phase Analysis

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing a fingerprint of the crystalline phases present. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline structure.

For this compound, PXRD would be used to:

Confirm the phase purity of a synthesized batch by comparing the experimental pattern to a simulated pattern derived from single-crystal data or to a standard reference pattern.

Identify different polymorphs (different crystalline forms of the same compound), if they exist.

Monitor the progress of solid-state reactions or transformations.

In-situ and Time-Resolved X-ray Diffraction Studies

In-situ and time-resolved XRD studies involve collecting diffraction data while the sample is subjected to changing conditions, such as temperature, pressure, or a reactive atmosphere. These advanced techniques could be used to study the thermal stability of the crystalline structure of this compound, monitor any phase transitions it might undergo upon heating or cooling, and observe the dynamics of its formation during synthesis or its interaction with other molecules in real-time.

Advanced Surface Analysis Techniques

The surface properties of a material are critical for its performance in applications such as organic electronics. Advanced surface analysis techniques provide chemical and morphological information about the top few nanometers of a material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the surface of a thin film of this compound. Atomic Force Microscopy (AFM) would be employed to visualize the surface topography and morphology, providing insights into film growth and ordering.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound such as this compound, XPS analysis would be instrumental in confirming the presence of carbon and oxygen, the constituent elements of the molecule.

High-resolution scans of the C 1s and O 1s core level spectra would provide detailed information about the chemical bonding environments. For instance, the C 1s spectrum would be expected to show distinct peaks corresponding to the carbon atoms in the naphthalene core, the benzoic acid rings, and the carboxylic acid functional groups (-COOH). Deconvolution of these peaks would allow for the quantification of each type of carbon. Similarly, the O 1s spectrum would help in distinguishing between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid groups, thereby confirming the integrity of these functional groups on the surface of the material. This analysis is crucial for understanding the surface properties and potential for intermolecular interactions.

Table 1: Hypothetical XPS Data for this compound

Element Core Level Binding Energy (eV) Assignment
CarbonC 1s~284.8Aromatic C-C/C-H
CarbonC 1s~286.5C-O
CarbonC 1s~288.9O-C=O
OxygenO 1s~532.2C=O
OxygenO 1s~533.6C-O H

Note: The binding energies presented are typical values and would require experimental verification for this compound.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at the microscale. When applied to a powdered or solid-state sample of this compound, SEM would reveal the size, shape, and distribution of its crystalline or amorphous particles.

The resulting images could show, for example, whether the compound forms well-defined crystals, such as rods, plates, or needles, or if it exists as an agglomerated powder. Understanding the morphology is vital as it can influence properties such as solubility, dissolution rate, and bulk density. Furthermore, Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, could provide a qualitative and semi-quantitative elemental analysis of the sample, confirming the expected elemental composition across the visualized area.

Transmission Electron Microscopy (TEM) for Nanoscale Features and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of nanoscale features. For this compound, TEM could be employed to study the internal structure of its crystalline forms.

High-resolution TEM (HRTEM) could potentially visualize the lattice fringes of the crystalline material, providing information about the crystal structure and orientation. This technique is also adept at identifying nanoscale defects such as dislocations, stacking faults, or grain boundaries within the crystals. The presence and nature of such defects can have a profound impact on the material's mechanical and electronic properties. Selected Area Electron Diffraction (SAED), an accessory to TEM, could be used to obtain diffraction patterns from specific nanocrystals, offering further insights into their crystallographic structure and symmetry.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

While established synthetic methods for naphthalene-based ligands exist, future research will increasingly focus on developing more efficient, scalable, and environmentally benign synthetic pathways. Traditional multi-step syntheses can be time-consuming and generate significant waste. chemistryviews.org A key objective is to develop synthetic routes that start from simple, commercially available naphthalene (B1677914) derivatives to reduce the number of steps and lower production costs. chemistryviews.org

Future synthetic strategies are expected to include:

Continuous Flow Chemistry: The use of continuous flow reactors, as demonstrated for the high-throughput synthesis of metal-organic frameworks (MOFs), offers a transformative approach. mit.edu This methodology can dramatically increase productivity, reduce the use of solvents and reagents, and allow for precise control over reaction conditions, leading to higher yields and purity. mit.edu

Green Chemistry Principles: The integration of green chemistry principles is paramount. This involves exploring the use of eco-friendly solvents, developing reusable catalysts, and designing one-pot reaction sequences to minimize intermediate purification steps. researchgate.netnih.gov Research into catalyzed reactions, such as C-H activation, could provide more direct and atom-economical routes to functionalized naphthalene scaffolds. chemistryviews.org

Microwave-Assisted Synthesis: This technique has been shown to considerably reduce synthesis times for framework materials and could be effectively applied to the synthesis of the ligand itself or its derivative materials. frontiersin.org

Integration into Multi-Functional Hybrid Materials and Composites

The rigid, aromatic structure of 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid makes it an excellent candidate for constructing robust and porous materials, particularly Metal-Organic Frameworks (MOFs) and porous organic polymers. Future work will focus on integrating this ligand into multi-functional materials designed for specific, high-performance applications.

Targeted MOF Design: By selecting appropriate metal nodes, it is possible to create MOFs with tailored pore sizes, shapes, and chemical environments. Research efforts will likely target applications in:

Gas Storage and Separation: The naphthalene core can be functionalized to enhance interactions with specific gas molecules, such as methane (B114726) (CH₄) or carbon dioxide (CO₂). researchgate.netrsc.org

Luminescent Sensing: Naphthalene-based ligands are known to exhibit fluorescence. globethesis.com This property can be harnessed to create MOFs that act as highly sensitive and selective chemical sensors for detecting pollutants, metal ions, or organic molecules through fluorescence quenching or enhancement. globethesis.com

Catalysis: The porous structure of MOFs can host catalytic sites, with the ligand itself potentially participating in or modifying the catalytic activity.

Polymer Composites: Incorporating the ligand or MOFs derived from it into polymer matrices can create hybrid composites with enhanced mechanical, thermal, or chemical properties. For instance, such composites could be developed for membrane-based gas separations or as advanced adsorbents for heavy metal removal from water. nih.gov

High-Throughput Synthesis and Screening for Material Discovery

A major bottleneck in discovering new materials is the slow, one-at-a-time nature of traditional synthesis. mit.edu High-throughput (HT) methodologies are essential for accelerating this process. Future research will leverage HT synthesis and screening to rapidly explore the vast structural landscape accessible with this compound.

Automated Synthesis Platforms: The use of robotic platforms and continuous flow reactors allows for the rapid synthesis of a large library of materials under varied conditions (e.g., different metal ions, solvents, modulators). mit.edu This approach can increase material production rates by orders of magnitude compared to conventional batch methods. mit.edu

Coordination Modulation: This technique, which involves adding competing ligands (modulators) to the synthesis mixture, provides a powerful tool for systematically controlling the self-assembly process and isolating different crystalline phases from the same metal-ligand combination. frontiersin.org Applying this in a high-throughput manner can rapidly uncover novel structures with unique properties.

Rapid Screening: Once material libraries are synthesized, high-throughput screening techniques will be employed to quickly assess their performance for target applications, such as gas sorption capacity, catalytic activity, or sensing response, enabling the rapid identification of promising candidates.

Advanced Characterization Techniques for In-Operando Studies

To fully understand and optimize the performance of materials derived from this compound, it is crucial to study their structure and properties under real operating conditions. Accurate material characterization has become a rate-limiting step in the development of functional materials. wuttkescience.com Future research will rely heavily on advanced, in-operando characterization techniques.

Probing Functional Group Distribution: Standard bulk characterization often fails to reveal the spatial distribution of functional groups or defects within a material's framework. wuttkescience.com Advanced fluorescence techniques like Fluorescence Lifetime Imaging (FLIM) and Förster Resonance Energy Transfer (FRET) can probe the local chemical environment and measure the distribution of functionalities well below the resolution limit of conventional light microscopy. wuttkescience.com

Dynamic Structural Analysis: Techniques such as in-situ X-ray diffraction (XRD) and spectroscopy will be employed to monitor the dynamic structural changes of materials during processes like gas adsorption/desorption or a chemical reaction. This provides critical insights into the mechanisms governing the material's function and stability.

Spectroscopic and Microscopic Methods: A combination of solid-state NMR, infrared spectroscopy, and advanced electron microscopy will be used to provide a comprehensive picture of the material's structure, from the atomic arrangement to its macroscopic morphology. nih.gov

Theoretical and Computational Insights Guiding Experimental Design and Discovery

Computational modeling is an indispensable tool for accelerating materials discovery by providing predictive insights that can guide experimental efforts. Future research will see a deeper integration of theoretical and computational methods in the study of materials based on this compound.

Predicting Crystal Structures: Computational algorithms can predict the most likely crystal structures that will form from a given set of molecular building blocks, saving significant experimental time and resources. The molecular building block (MBB) strategy can be computationally guided to target specific network topologies. rsc.org

Simulating Material Properties: Molecular dynamics and Monte Carlo simulations can be used to model guest-host interactions, such as the adsorption of gas molecules within the pores of a MOF, predicting storage capacities and selectivities. osti.gov Density Functional Theory (DFT) calculations can elucidate the electronic structure of materials, predicting their optical, electronic, and potential catalytic properties.

Modeling Synthesis Processes: Computational Fluid Dynamics (CFD) can be used to model and optimize reaction conditions within synthesis platforms like continuous flow reactors, enhancing productivity and yield based on parameters like heat transfer and residence time. mit.edu

Table 9.1: Summary of Future Research Directions

Research Area Key Objectives Methodologies & Techniques Potential Impact
Novel & Sustainable Synthesis Increase efficiency, reduce waste, improve scalability. Continuous flow chemistry, microwave-assisted synthesis, green catalysts, one-pot reactions. Cost-effective and environmentally friendly production of the ligand and its materials.
Multi-Functional Materials Create materials with tailored properties for specific tasks. MOF synthesis, porous polymer development, composite material fabrication. Advanced applications in gas storage, chemical sensing, and catalysis.
High-Throughput Discovery Accelerate the discovery of new materials and functionalities. Automated synthesis platforms, coordination modulation, rapid screening assays. Rapid identification of high-performing materials for targeted applications.
Advanced Characterization Understand material behavior under real operating conditions. In-operando XRD and spectroscopy, FLIM, FRET, solid-state NMR. Deeper mechanistic understanding leading to rational material optimization.

| Computational Modeling | Predict structures and properties to guide experiments. | Molecular dynamics, DFT, CFD, structure prediction algorithms. | Reduced experimental cost and time; rational design of next-generation materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid, and what critical reaction conditions optimize yield?

  • Methodological Answer : A multi-step synthesis approach is often employed, involving aromatic coupling and carboxylation reactions. For example, analogous naphthalene derivatives are synthesized via Friedel-Crafts acylation using phosphorus pentoxide-methanesulfonic acid (P₂O₅-MsOH) as a catalyst under reflux (60–80°C for 8–12 hours) . Key optimizations include stoichiometric control of reagents (e.g., benzoic acid derivatives), inert atmosphere to prevent oxidation, and post-reaction purification via recrystallization (ethanol or chloroform) or column chromatography to achieve >95% purity .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., dimethylformamide/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX software (e.g., SHELXL for refinement) is used to solve the structure, with attention to hydrogen bonding networks and π-π stacking interactions critical for stability . Challenges include resolving disorder in flexible carboxyl groups, addressed using restraints and anisotropic displacement parameters .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs), and how does its geometry influence porosity?

  • Methodological Answer : The compound’s rigid naphthalene backbone and two carboxylate groups enable chelation to metal nodes (e.g., Cu²⁺, Co²⁺), forming 2D or 3D frameworks. For instance, coordination with Cu²⁺ produces [Cu₃(TMA)₂(H₂O)₃]ₙ analogs, where the ligand spacing dictates pore size (~1 nm) and surface area (>1000 m²/g). Adjusting synthetic conditions (solvent, temperature) tunes interpenetration, while post-synthetic modification (e.g., pyridine substitution) enhances gas adsorption (CO₂, CH₄) .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or polymorphism. For example, carboxyl proton shifts in DMSO-d₆ may split due to hydrogen bonding. Cross-validate using:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular ions.
  • Variable-temperature NMR to identify dynamic processes.
  • Computational modeling (DFT) to predict vibrational modes and compare with experimental IR .

Q. How can researchers ensure high purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Synthesis : Use Schlenk techniques to exclude moisture/oxygen.
  • Purification : Sequential solvent extraction (e.g., CHCl₃/NaOH) removes unreacted precursors, followed by recrystallization .
  • Analysis :
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect <0.5% impurities.
  • Thermogravimetric analysis (TGA) to confirm thermal stability and solvent residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.